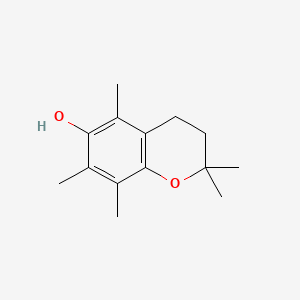

2,2,5,7,8-Pentamethyl-6-chromanol

概要

説明

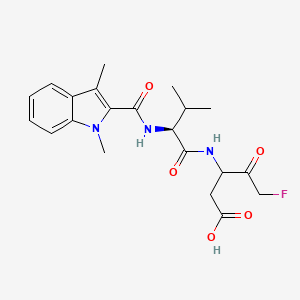

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) has been reported as a model compound for vitamin E . It undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols . PMC is the antioxidant moiety of vitamin E (α-tocopherol) and has potent androgen receptor (AR) signaling modulation and anti-cancer activity against prostate cancer cell lines .

Synthesis Analysis

PMC undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols . It is a suitable reagent used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (GC/MS/MS) using a tabletop quadrupole ion trap mass spectrometer .Molecular Structure Analysis

The molecular formula of PMC is C14H20O2 . The molecular weight is 220.31 .Chemical Reactions Analysis

PMC undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols .Physical And Chemical Properties Analysis

PMC is a solid substance with a melting point of 89-91 °C (lit.) . The molecular weight is 220.31 .科学的研究の応用

Quantitative Analysis of α-Tocopherol

This compound is used as a reagent for the quantitative analysis of α-tocopherol (Vitamin E) in plasma. The process employs gas chromatography/tandem mass spectrometry (GC/MS/MS) using a tabletop quadrupole ion trap mass spectrometer .

Model Compound for Vitamin E

It has been reported as a model compound for Vitamin E. This application is significant in understanding the behavior and characteristics of Vitamin E in various scenarios .

Oxidation Studies

2,2,5,7,8-Pentamethyl-6-chromanol undergoes oxidation in the presence of various alcohols to produce 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanol. This reaction is important for studying the oxidation process and potential products .

High-Performance Liquid Chromatography (HPLC)

It is used in HPLC for a quantitative study of the rate of oxidation of α-tocopherol model compounds. This allows for precise measurement and analysis in research settings .

作用機序

Target of Action

The primary target of 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor plays a crucial role in the development and progression of prostate cancer .

Mode of Action

PMC has been reported to have potent androgen receptor (AR) signaling modulation . This means that PMC can influence the way the androgen receptor signals and communicates with other molecules in the cell.

Biochemical Pathways

Ox-LDL is associated with dysfunctional lipid metabolism, a characteristic of age-related macular degeneration (AMD). PMC has shown significant protection against oxidative stress, which is a key factor in the pathogenesis of AMD .

Pharmacokinetics

It is known that pmc is a suitable reagent used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (gc/ms/ms)

Result of Action

PMC has demonstrated anti-cancer activity against prostate cancer cell lines . It has been shown to reduce cell death in human retinal pigment epithelial cells induced by ox-LDL . Gene ontology enrichment analysis indicated upregulation of apoptosis, autophagy, and cell death-associated pathways with ox-LDL treatment, which were all downregulated by PMC treatment .

Action Environment

The action, efficacy, and stability of PMC can be influenced by various environmental factors. For instance, the presence of various alcohols can cause PMC to undergo oxidation, producing different compounds . Additionally, safety data sheets suggest that PMC should be stored in a well-ventilated place and kept tightly closed . These factors could potentially influence the action and efficacy of PMC in a biological context, but more research is needed to fully understand these effects.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

PMC is a novel agent with dual mechanisms of action, functioning both as a potent antioxidant and as an antiandrogen . No detectable PMC was found in the plasma at dose level 5 (2100 mg), and it was felt that maximal feasibility was nearly reached. PMC is being reformulated as a tablet to allow further dose escalation. Once a recommended phase 2 dose is established, future studies in prostate cancer chemoprevention should be conducted .

特性

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBPXHSZHLFWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241721 | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,2,5,7,8-Pentamethyl-6-chromanol | |

CAS RN |

950-99-2 | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 950-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2,5,7,8-pentamethyl-6-chromanol?

A1: The molecular formula of 2,2,5,7,8-pentamethyl-6-chromanol is C14H20O2, and its molecular weight is 220.31 g/mol.

Q2: How does the structure of PMC differ from α-tocopherol?

A2: PMC lacks the phytyl side chain present in α-tocopherol. This structural difference affects its physicochemical properties, such as lipophilicity and membrane mobility. [, ]

Q3: How does PMC exhibit antioxidant activity?

A3: PMC acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, effectively inhibiting lipid peroxidation. [, ] Studies comparing PMC to other antioxidants, including α-tocopherol, have shown that it possesses potent radical scavenging abilities. [, ]

Q4: How do the antioxidant properties of PMC compare to its oxidation products?

A5: While PMC itself exhibits potent antioxidant activity, some of its oxidation products also demonstrate antioxidant capabilities, although generally weaker than PMC. []

Q5: How do alcohols influence the oxidation of PMC?

A7: The presence of alcohols can alter the oxidation pathway of PMC, leading to the formation of different oxidation products compared to oxidation in non-alcoholic solutions. []

Q6: Does PMC exhibit any pro-oxidant activity?

A6: While primarily recognized for its antioxidant properties, PMC, like other antioxidants, can exhibit pro-oxidant activity under specific conditions. This duality highlights the complex nature of antioxidant behavior and the importance of considering context-specific effects.

Q7: Does PMC have any anti-cancer activity?

A9: Research suggests that PMC possesses antiandrogen activity in prostate carcinoma cells. [] It inhibits androgen-stimulated growth and prostate-specific antigen release, potentially by acting as an androgen receptor antagonist. [, ]

Q8: Has PMC been investigated in clinical trials?

A10: Yes, a Phase 1/2a clinical trial has been conducted to assess the safety, tolerability, and preliminary efficacy of PMC in men with advanced prostate cancer. [, ]

Q9: Can PMC be glycosylated by plant cells?

A11: Yes, cultured plant cells of certain species, such as Phytolacca americana, can convert PMC into its β-glucoside and other glycosylated derivatives. [] This biotransformation may offer a potential route for producing novel PMC derivatives with altered biological activities.

Q10: How does the solubility of PMC compare to α-tocopherol?

A12: PMC, lacking the long phytyl side chain, exhibits lower lipophilicity and greater water solubility compared to α-tocopherol. [] This difference in solubility influences its interaction with membranes and its potential applications in drug delivery systems.

Q11: How stable is PMC under different conditions?

A11: The stability of PMC can be affected by factors like temperature, light exposure, and the presence of oxidizing agents.

Q12: What are some strategies for improving the stability and bioavailability of PMC?

A14: Formulation strategies like encapsulation in liposomes or complexation with cyclodextrins can enhance the stability and bioavailability of PMC. [, ] These approaches can improve its delivery to target tissues and potentially enhance its therapeutic efficacy.

Q13: What analytical methods are commonly used to characterize and quantify PMC?

A15: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are commonly employed for the analysis of PMC and its derivatives. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)